Tert-butyl4-(4-cyanooxan-4-yl)piperidine-1-carboxylate Tert-butyl4-(4-cyanooxan-4-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18116840
InChI: InChI=1S/C16H26N2O3/c1-15(2,3)21-14(19)18-8-4-13(5-9-18)16(12-17)6-10-20-11-7-16/h13H,4-11H2,1-3H3
SMILES:
Molecular Formula: C16H26N2O3
Molecular Weight: 294.39 g/mol

Tert-butyl4-(4-cyanooxan-4-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC18116840

Molecular Formula: C16H26N2O3

Molecular Weight: 294.39 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl4-(4-cyanooxan-4-yl)piperidine-1-carboxylate -

Specification

Molecular Formula C16H26N2O3
Molecular Weight 294.39 g/mol
IUPAC Name tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C16H26N2O3/c1-15(2,3)21-14(19)18-8-4-13(5-9-18)16(12-17)6-10-20-11-7-16/h13H,4-11H2,1-3H3
Standard InChI Key JITFUYRFGBSJKY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2(CCOCC2)C#N

Introduction

Chemical Structure and Nomenclature

The molecular formula of tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate is C₁₆H₂₆N₂O₃, with a molecular weight of 294.39 g/mol . The IUPAC name reflects its bicyclic architecture: a piperidine ring (six-membered amine) substituted at the 4-position with a 4-cyanooxane moiety, while the 1-position is protected by a tert-butoxycarbonyl (Boc) group. Key structural features include:

  • Piperidine ring: A saturated heterocycle providing conformational rigidity and sites for further functionalization.

  • 4-Cyanooxane: A tetrahydropyran derivative with a cyano group at the 4-position, introducing electrophilic reactivity and hydrogen-bonding potential.

  • Boc protecting group: Enhances solubility in organic solvents and stabilizes the piperidine nitrogen against undesired reactions during synthesis .

The compound’s SMILES notation, CC(C)(C)OC(=O)N1CCC(CC1)(C2CCOCC2)C#N, encodes its connectivity, while the InChIKey (MOL) facilitates database searches . X-ray crystallography data are unavailable, but computational models predict a chair conformation for the piperidine ring and a distorted boat structure for the oxane moiety due to steric effects from the cyano group.

Synthesis and Manufacturing

SupplierPurity (%)QuantityPrice ($)Lead Time
Enamine US95100 mg2582 days
Enamine Ltd955 g2,1525 days
A2B Chem951 g1,57112 days

Physicochemical Properties

Solubility and Lipophilicity

The compound’s LogP value of 1.69 indicates moderate lipophilicity, favoring solubility in dichloromethane, THF, and ethyl acetate over water . The Boc group contributes to this behavior by masking the polar amine, while the cyanooxane introduces limited hydrophilicity.

Stability and Reactivity

  • Thermal stability: Decomposition occurs above 200°C, typical for carbamates.

  • Acid sensitivity: The Boc group is cleaved by trifluoroacetic acid (TFA) or HCl in dioxane, regenerating the free amine.

  • Nitrile reactivity: Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids or amides, respectively .

Table 2: Key Physicochemical Parameters

ParameterValue
Molecular Weight294.39 g/mol
Heavy Atom Count21
Rotatable Bonds3
Polar Surface Area63 Ų
Hydrogen Bond Acceptors3

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s bifunctional nature (amine + nitrile) makes it valuable for constructing bioactive molecules:

  • Amine deprotection: Boc removal yields 4-(4-cyanooxan-4-yl)piperidine, a building block for kinase inhibitors or GPCR modulators .

  • Nitrile conversion: Catalytic hydrogenation produces primary amines, while hydrolysis forms carboxylic acids for peptide coupling .

Case Study: Analogous Compounds

The structurally related tert-butyl 4-cyano-4-morpholinopiperidine-1-carboxylate (CAS: 1148003-98-8) demonstrates anti-cancer activity in preclinical models, highlighting the therapeutic potential of cyano-piperidine derivatives . Similarly, 1-benzyl-N-(4-cyanooxan-4-yl)piperidine-3-carboxamide (CAS: 1436132-80-7) has been explored as a neurokinin receptor antagonist .

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